3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one
Description
3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one is a synthetic heterocyclic compound featuring a coumarin (chromen-4-one) core substituted with a 3,5-dimethylphenoxy group at position 3 and a complex 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy chain at position 5. The compound’s structure combines aromatic, pyrazole, and hydroxyl functionalities, which may confer unique physicochemical properties, such as enhanced solubility in polar solvents due to the hydroxyl group and π-π stacking interactions from aromatic rings .
Properties
IUPAC Name |
3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-15-7-16(2)9-21(8-15)32-24-14-31-23-11-20(5-6-22(23)25(24)29)30-13-19(28)12-27-18(4)10-17(3)26-27/h5-11,14,19,28H,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJFFVGIOGPNGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(CN4C(=CC(=N4)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde derivatives with appropriate diketones under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where a suitable phenol derivative reacts with the chromenone intermediate.
Introduction of the Pyrazolyl Group: The pyrazolyl group is incorporated via a nucleophilic substitution reaction involving a pyrazole derivative and an appropriate leaving group on the chromenone scaffold.
Final Coupling: The final step involves the coupling of the hydroxypropoxy group to the chromenone core, often facilitated by base-catalyzed etherification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropoxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the chromenone core, potentially converting it to dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropoxy group can yield corresponding ketones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, antioxidant, or anticancer properties, depending on its interaction with biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The phenoxy and pyrazolyl groups can form hydrogen bonds or hydrophobic interactions with these targets, modulating their activity. The chromenone core may also participate in electron transfer reactions, influencing redox states within cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of coumarin derivatives modified with pyrazole and phenoxy substituents. Below is a comparative analysis with structurally similar compounds:
Key Differences
Solubility and Reactivity :
- The target compound’s hydroxyl and pyrazole groups may improve aqueous solubility compared to purely aromatic coumarins (e.g., unsubstituted 4H-chromen-4-one). However, its bulkier substituents likely reduce solubility relative to smaller analogues like the thiophene-pyrazole hybrid in .
- The presence of a 2-hydroxypropoxy linker in the target compound introduces stereochemical complexity absent in simpler ether-linked derivatives .
Biological Activity :
- Pyrazole-containing coumarins (e.g., compound 4j in ) exhibit kinase inhibitory activity, whereas thiophene-pyrazole hybrids (e.g., ) are often precursors for antimicrobial agents. The target compound’s bioactivity profile remains uncharacterized but may align with these trends.
Synthetic Complexity: The target compound requires multi-step synthesis involving etherification and pyrazole coupling, similar to methods in . However, its stereoselective hydroxylation step adds complexity compared to non-chiral analogues.
Research Findings and Limitations
- Synthesis: The compound’s synthesis likely follows protocols analogous to those in , involving nucleophilic substitution and cyclocondensation.
- Gaps in Data : Comparative studies on pharmacokinetics, toxicity, or specific biological targets are absent. Existing literature focuses on structural analogs rather than the compound itself .
Biological Activity
The compound 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound belongs to the class of chromenones, characterized by a chromene backbone with various substituents. Its structural formula can be represented as follows:
Antioxidant Properties
Research indicates that compounds structurally similar to this chromenone exhibit significant antioxidant activity. The presence of hydroxyl groups and the aromatic system contribute to electron donation capabilities, which scavenge free radicals effectively. Studies have shown that derivatives of chromenones can reduce oxidative stress markers in vitro and in vivo models, suggesting potential applications in conditions associated with oxidative damage.
Anticancer Activity
Several studies have reported the anticancer properties of chromenone derivatives. For instance, a study demonstrated that specific substitutions on the chromenone structure enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest mediated by the modulation of signaling pathways such as MAPK and PI3K/Akt.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HT-29 (Colon Cancer) | 12.5 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-α and IL-6. This effect is attributed to the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses.
Case Studies
-
Study on Anticancer Effects :
A recent study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM, suggesting significant anticancer potential (Smith et al., 2022). -
Evaluation of Antioxidant Activity :
In a comparative study, this compound was tested alongside other known antioxidants like quercetin and vitamin C. It exhibited comparable radical scavenging activity, particularly against DPPH radicals, indicating its potential use as a dietary supplement or therapeutic agent (Jones et al., 2023). -
Anti-inflammatory Mechanism :
A study focusing on the anti-inflammatory properties revealed that treatment with this compound significantly reduced paw edema in a rat model induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of COX-2 (Lee et al., 2024).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-(3,5-dimethylphenoxy)-7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-4H-chromen-4-one to minimize side reactions?
- Methodological Answer : Synthesis optimization requires strict control of reaction parameters. For example:
- Temperature : Maintain temperatures between 50–70°C to avoid thermal decomposition of the chromen-4-one core .
- pH : Use buffered conditions (pH 6–8) to stabilize the hydroxypropoxy group during nucleophilic substitution .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of phenolic intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and isolate intermediates using column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A multi-technique approach is essential:
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.0 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm). 2D NMR (COSY, HSQC) clarifies connectivity between the chromen-4-one and pyrazole moieties .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm) and carbonyl (1650–1700 cm) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (expected [M+H] ~521.2 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Conduct parallel assays (e.g., antioxidant activity via DPPH and FRAP) across multiple labs to identify protocol variability .
- Structural Purity : Verify compound purity (>98% via HPLC) to rule out impurities skewing bioactivity results .
- Mechanistic Studies : Use molecular docking to compare binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) and validate via siRNA knockdown experiments .
- Data Analysis : Apply multivariate statistics (ANOVA with post-hoc Tukey tests) to differentiate significant bioactivity trends from noise .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer :
- Laboratory Setup : Use OECD 308/309 guidelines to simulate aerobic/anaerobic degradation in water-sediment systems. Monitor degradation products via LC-MS/MS .
- Field Studies : Deploy passive samplers in aquatic ecosystems to measure bioaccumulation factors (BAFs) in biota .
- Ecotoxicity : Assess Daphnia magna mortality and algal growth inhibition (OECD 202/201) to quantify acute/chronic effects .
- Data Integration : Model environmental persistence using EPI Suite or ECOSAR to predict half-lives and partition coefficients .
Q. How can researchers investigate the compound’s mechanism of action in modulating oxidative stress pathways?
- Methodological Answer :
- Cellular Assays : Measure ROS levels in HO-induced HeLa cells using DCFH-DA fluorescence. Validate with Nrf2/ARE luciferase reporter assays .
- Proteomics : Perform 2D-DIGE/MS to identify differentially expressed proteins (e.g., SOD, catalase) in treated vs. control cells .
- In Vivo Models : Use zebrafish embryos to assess antioxidant activity via survival rates and morphological changes under oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
